molecular formula C22H16N2O4 B3459208 N,N'-2,2'-biphenyldiyldi(2-furamide)

N,N'-2,2'-biphenyldiyldi(2-furamide)

Cat. No. B3459208
M. Wt: 372.4 g/mol
InChI Key: OZQADSSYCHRHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-2,2'-biphenyldiyldi(2-furamide), also known as BFDFA, is a chemical compound that has been widely used in scientific research. It is a symmetrical molecule that consists of two biphenyl units connected by a furan ring. BFDFA has been synthesized using various methods, and its unique structure has led to its use in a variety of applications.

Mechanism of Action

The mechanism of action of N,N'-2,2'-biphenyldiyldi(2-furamide) is not well understood. However, it is believed that N,N'-2,2'-biphenyldiyldi(2-furamide) binds to metal ions through the furan ring and the nitrogen atoms in the amide groups. This binding may result in a conformational change in N,N'-2,2'-biphenyldiyldi(2-furamide), which leads to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
N,N'-2,2'-biphenyldiyldi(2-furamide) has been shown to have a variety of biochemical and physiological effects. For example, N,N'-2,2'-biphenyldiyldi(2-furamide) has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N,N'-2,2'-biphenyldiyldi(2-furamide) has also been shown to have antioxidant properties, which may be related to its ability to bind to metal ions. Additionally, N,N'-2,2'-biphenyldiyldi(2-furamide) has been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-2,2'-biphenyldiyldi(2-furamide) in lab experiments is its high affinity for metal ions, which allows for sensitive detection of these ions. Additionally, N,N'-2,2'-biphenyldiyldi(2-furamide) is relatively easy to synthesize and has a high yield. However, one limitation of using N,N'-2,2'-biphenyldiyldi(2-furamide) is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of N,N'-2,2'-biphenyldiyldi(2-furamide) is not well understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on N,N'-2,2'-biphenyldiyldi(2-furamide). One area of research could focus on further elucidating the mechanism of action of N,N'-2,2'-biphenyldiyldi(2-furamide). This could involve studying the binding of N,N'-2,2'-biphenyldiyldi(2-furamide) to metal ions using spectroscopic techniques or investigating the effects of N,N'-2,2'-biphenyldiyldi(2-furamide) on cellular processes. Another area of research could focus on developing new applications for N,N'-2,2'-biphenyldiyldi(2-furamide), such as using it as a therapeutic agent for certain diseases. Additionally, research could focus on developing new methods for synthesizing N,N'-2,2'-biphenyldiyldi(2-furamide) or modifying its structure to improve its properties.

Scientific Research Applications

N,N'-2,2'-biphenyldiyldi(2-furamide) has been used in a variety of scientific research applications. One of the most common uses of N,N'-2,2'-biphenyldiyldi(2-furamide) is as a fluorescent probe for the detection of metal ions. N,N'-2,2'-biphenyldiyldi(2-furamide) has a high affinity for certain metal ions, such as copper and zinc, and when it binds to these ions, it emits a fluorescent signal that can be detected using spectroscopy. This property makes N,N'-2,2'-biphenyldiyldi(2-furamide) a useful tool for studying metal ion homeostasis in cells and tissues.

properties

IUPAC Name

N-[2-[2-(furan-2-carbonylamino)phenyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-21(19-11-5-13-27-19)23-17-9-3-1-7-15(17)16-8-2-4-10-18(16)24-22(26)20-12-6-14-28-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQADSSYCHRHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5210458

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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